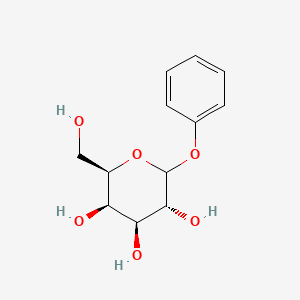
Phenyl-D-galactopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl-D-galactopyranoside is a substituted galactoside, a type of carbohydrate derivative. It is composed of a galactose molecule bonded to a phenyl group. This compound is often used in biochemical research due to its structural properties and interactions with various enzymes .
Méthodes De Préparation
Phenyl-D-galactopyranoside can be synthesized through several methods. One common synthetic route involves the reaction of galactose with phenol in the presence of an acid catalyst. This reaction typically occurs under mild conditions, such as room temperature, and results in the formation of this compound . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to increase yield and purity .
Analyse Des Réactions Chimiques
Phenyl-D-galactopyranoside undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like hydroxide ions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Phenyl-D-galactopyranoside has numerous applications in scientific research. In chemistry, it is used as a model compound to study carbohydrate interactions and reactions. In biology, it serves as a substrate for enzymes like beta-galactosidase, which hydrolyzes the glycosidic bond in the compound. This property makes it useful in assays to measure enzyme activity. In medicine, this compound is used in diagnostic tests for certain metabolic disorders. Additionally, it has industrial applications in the production of bioactive compounds and as a building block for more complex molecules .
Mécanisme D'action
The mechanism of action of phenyl-D-galactopyranoside involves its interaction with specific enzymes, such as beta-galactosidase. This enzyme catalyzes the hydrolysis of the glycosidic bond in this compound, resulting in the release of galactose and phenol. The molecular targets and pathways involved in this process are primarily related to carbohydrate metabolism and enzyme-substrate interactions .
Comparaison Avec Des Composés Similaires
Phenyl-D-galactopyranoside is similar to other substituted galactosides, such as phenyl-D-glucopyranoside. While both compounds have a phenyl group attached to a sugar molecule, the specific sugar differs, leading to variations in their chemical properties and interactions. This compound is unique in its specific interactions with beta-galactosidase, whereas phenyl-D-glucopyranoside interacts with beta-glucosidase .
Propriétés
Numéro CAS |
31567-61-0 |
|---|---|
Formule moléculaire |
C12H16O6 |
Poids moléculaire |
256.25 g/mol |
Nom IUPAC |
(2R,3R,4S,5R)-2-(hydroxymethyl)-6-phenoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C12H16O6/c13-6-8-9(14)10(15)11(16)12(18-8)17-7-4-2-1-3-5-7/h1-5,8-16H,6H2/t8-,9+,10+,11-,12?/m1/s1 |
Clé InChI |
NEZJDVYDSZTRFS-SCWFEDMQSA-N |
SMILES isomérique |
C1=CC=C(C=C1)OC2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |
SMILES canonique |
C1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 8-((tert-butoxycarbonyl)amino)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B14162990.png)
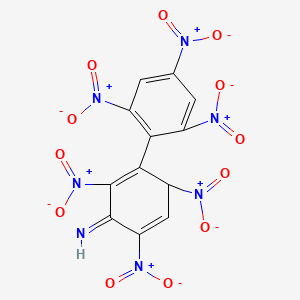

![2-Thiazolecarboxylic acid, 5-[5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, ethyl ester](/img/structure/B14163005.png)
![3-chloro-1-(2-methylpropyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B14163010.png)
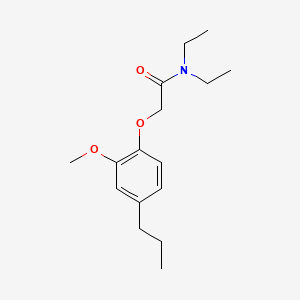
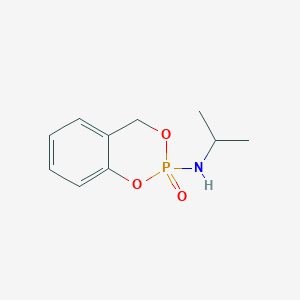
![1a,2,3,11b-Tetrahydrobenzo[a]oxireno[h]acridine-2,3-diol](/img/structure/B14163037.png)
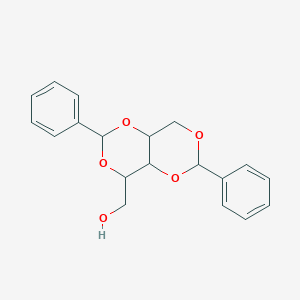
![1a,2,3,11b-Tetrahydrobenzo[a]oxireno[h]acridine-2,3-diol](/img/structure/B14163041.png)
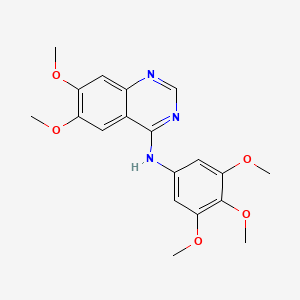

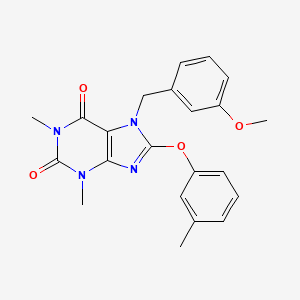
![tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate;oxalic acid](/img/structure/B14163068.png)
